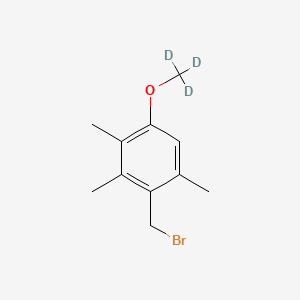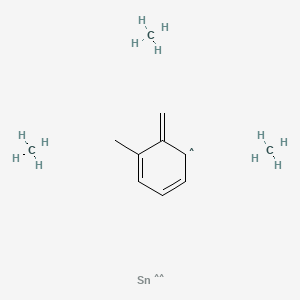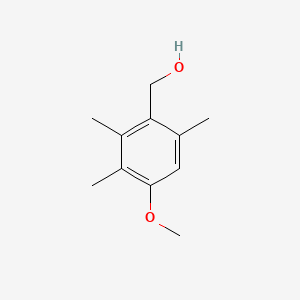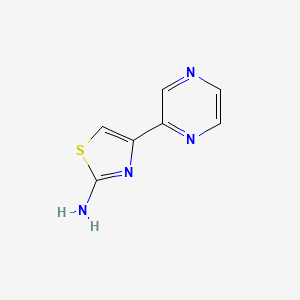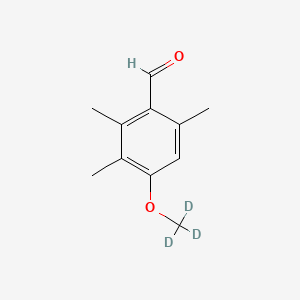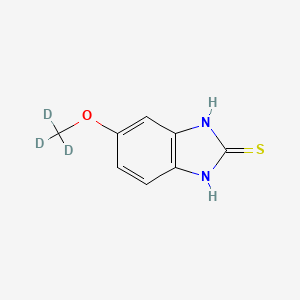
Tirofiban-d9 Hydrochloride
Vue d'ensemble
Description
Tirofiban-d9 Hydrochloride is a deuterated form of Tirofiban Hydrochloride, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily used to inhibit platelet aggregation, making it a valuable agent in the prevention of thrombotic cardiovascular events. The deuterated version, this compound, is often used in research to study the pharmacokinetics and pharmacodynamics of Tirofiban due to its stable isotope labeling.
Mécanisme D'action
Target of Action
Tirofiban-d9 Hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation and clot formation.
Mode of Action
This compound is a non-peptide reversible antagonist of the platelet GP IIb/IIIa receptor . It works by preventing fibrinogen from binding to this receptor, thereby inhibiting platelet aggregation . This inhibition is dose- and concentration-dependent when administered intravenously .
Biochemical Pathways
By blocking the GP IIb/IIIa receptor, this compound disrupts the normal biochemical pathways of platelet aggregation . This prevents the formation of thrombi, which are major contributors to atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .
Pharmacokinetics
This compound has a half-life of approximately 2 hours . It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged this compound . Metabolism is limited .
Result of Action
The molecular and cellular effects of this compound’s action involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . By inhibiting platelet aggregation, it reduces the risk of thrombotic cardiovascular events .
Analyse Biochimique
Biochemical Properties
Tirofiban-d9 Hydrochloride is a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist . It interacts with the GPIIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation . By binding to these receptors, this compound inhibits fibrinogen-dependent platelet aggregation and subsequent formation of thrombi .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation . This inhibition of fibrinogen binding prevents the formation of thrombi, which contribute to major atherosclerotic complications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Early neurological deterioration occurred in 4.2% of patients in the Tirofiban group within 72 hours, significantly lower compared with the control group . No patients in the Tirofiban group experienced intracerebral hemorrhage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study found that Tirofiban, at a dose nine times higher than that recommended as a therapeutic dose in adult humans, proved to be an effective inhibitor of arterial thrombosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is administered as an intravenous infusion, and its volume of distribution ranges from 21 to 87L . Binding to human plasma proteins is modest at 64% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 Hydrochloride involves several key steps, including substitution, condensation, reduction, and salification reactions. The starting materials are readily available, and the reaction conditions are generally mild, ensuring high yield and good quality of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tirofiban-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its activity.
Reduction: This reaction is used to modify specific functional groups, enhancing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more stable analogs .
Applications De Recherche Scientifique
Tirofiban-d9 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tirofiban under various conditions.
Biology: Employed in cellular studies to understand the mechanisms of platelet aggregation and inhibition.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Tirofiban in clinical settings.
Industry: Applied in the development of new antithrombotic agents and in quality control processes for pharmaceutical production
Comparaison Avec Des Composés Similaires
Eptifibatide: Another glycoprotein IIb/IIIa receptor antagonist with a similar mechanism of action.
Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a longer duration of action.
Vorapaxar: A protease-activated receptor-1 antagonist that inhibits platelet aggregation through a different pathway
Uniqueness: Tirofiban-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not easily obtainable with non-deuterated compounds .
Propriétés
IUPAC Name |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-MDIJXIJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662209 | |
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331911-68-2 | |
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


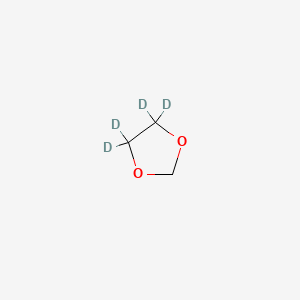
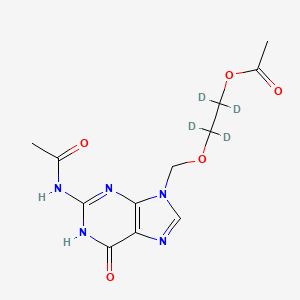

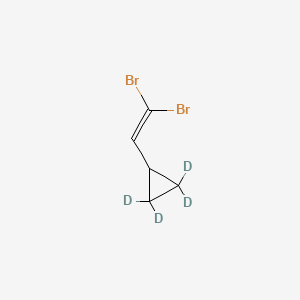
![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/new.no-structure.jpg)
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)
